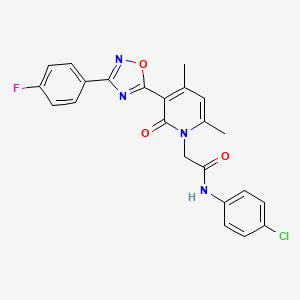

N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with methyl groups at positions 4 and 6, a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group, and an acetamide moiety linked to a 4-chlorophenyl substituent.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN4O3/c1-13-11-14(2)29(12-19(30)26-18-9-5-16(24)6-10-18)23(31)20(13)22-27-21(28-32-22)15-3-7-17(25)8-4-15/h3-11H,12H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQPEZLLYLZSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a pyridinone moiety. Its molecular formula is , with a molar mass of approximately 425.87 g/mol. The presence of halogen atoms (chlorine and fluorine) and heterocyclic rings contributes to its bioactivity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted that various oxadiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and H9c2 (rat heart myoblast) with IC50 values ranging from moderate to potent levels . The specific compound under discussion has not been extensively studied for anticancer activity; however, the structural similarities suggest potential efficacy.

Antimicrobial Activity

Compounds with oxadiazole scaffolds have shown promising antimicrobial activities. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics like gentamicin . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.

Enzyme Inhibition

The compound's structural elements suggest potential inhibition of various enzymes critical in disease processes. Studies have shown that similar oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities range significantly based on structural modifications.

Study 1: Antitumor Activity

In a recent investigation, a series of oxadiazole derivatives were synthesized and evaluated for their antitumor activity. The most promising compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines . This suggests that modifications to the oxadiazole structure can enhance biological activity.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives. Compounds were tested against various pathogens including Staphylococcus aureus and Escherichia coli. The best-performing compounds showed MIC values lower than those of traditional antibiotics, indicating strong antibacterial potential .

The mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : By binding to active sites on enzymes such as AChE or bacterial enzymes involved in cell wall synthesis.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Scientific Research Applications

The applications of this compound extend across several fields:

-

Pharmaceutical Development :

- Used as a lead compound in the synthesis of new drugs targeting cancer and infectious diseases.

- Investigated for its potential as a therapeutic agent due to its diverse biological activities.

-

Agricultural Chemistry :

- Explored for use as a pesticide or fungicide due to its antimicrobial properties.

- Potential applications in crop protection against various pathogens.

-

Material Science :

- Investigated for incorporation into polymers or materials that require enhanced thermal stability or specific chemical resistance.

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a dose-dependent increase in apoptosis rates, suggesting the compound's potential as an anticancer agent.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Induction of apoptosis via mitochondrial pathway |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against several strains of Escherichia coli and Candida albicans. The results showed effective inhibition at concentrations lower than those required for traditional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| C. albicans | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide

Key Differences :

- Oxadiazole Substituent: The oxadiazole ring in the main compound has a 4-fluorophenyl group, whereas the analog in features a 4-chlorophenyl group. Fluorine (electronegativity: 4.0) vs.

- Acetamide Substituent : The main compound’s acetamide is linked to a 4-chlorophenyl group, while the analog has a bulkier 4-isopropylphenyl group. The isopropyl group increases lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility.

Synthetic Considerations : Both compounds likely share similar synthetic pathways, such as cyclocondensation for oxadiazole formation and amide coupling. However, steric hindrance from the isopropyl group in the analog may necessitate optimized reaction conditions.

Example 83: Chromenone-Pyrazolopyrimidine Hybrid

Structural Contrasts :

- Core Heterocycles: Example 83 contains a chromen-4-one and pyrazolo[3,4-d]pyrimidine system, diverging significantly from the pyridinone-oxadiazole scaffold of the main compound.

- Substituent Effects : Fluorine and isopropoxy groups in Example 83 contribute to a higher molecular weight (571.2 g/mol) and melting point (302–304°C), indicative of strong crystal packing forces.

Functional Implications: The chromenone moiety in Example 83 may confer distinct biological activity (e.g., kinase inhibition) compared to the oxadiazole-pyridinone framework, which is often associated with antimicrobial or anti-inflammatory properties.

Discussion of Structural and Functional Implications

- Lipophilicity : The 4-isopropylphenyl group in the analog increases logP, which could improve blood-brain barrier penetration but may necessitate formulation adjustments for solubility .

- Crystallography : Structural characterization of such compounds relies heavily on tools like SHELXL, which refines high-resolution data to resolve subtle steric or electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.